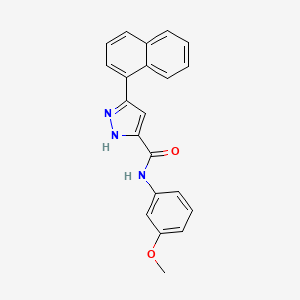
N-(3-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a naphthalene group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, forming the pyrazole core.
Substitution with Naphthalene: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products will vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It could be used in the development of organic semiconductors or other advanced materials.
Biological Studies: It may be used as a probe to study biological pathways or as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and the aromatic substituents may play key roles in binding to the target and exerting the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-methoxyphenyl)-5-(phenyl)-1H-pyrazole-3-carboxamide
- N-(3-methoxyphenyl)-5-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide
- N-(4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(3-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is unique due to the specific arrangement of its substituents, which may confer distinct chemical and biological properties. The combination of a methoxyphenyl group and a naphthalene group on the pyrazole ring may result in unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H17N3O2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H17N3O2/c1-26-16-9-5-8-15(12-16)22-21(25)20-13-19(23-24-20)18-11-4-7-14-6-2-3-10-17(14)18/h2-13H,1H3,(H,22,25)(H,23,24) |
Clave InChI |
IZBINRIWFJCBTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B12489751.png)
![8-Tert-butyl-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B12489756.png)
![N-{1-[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12489757.png)
![N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)hexanediamide](/img/structure/B12489758.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate](/img/structure/B12489762.png)
![5-({3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489765.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide](/img/structure/B12489770.png)
![N'-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide](/img/structure/B12489773.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12489785.png)
![1-[(2S)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl]ethanone](/img/structure/B12489787.png)
![{4-[(Tert-butylamino)methyl]phenoxy}acetic acid](/img/structure/B12489794.png)
![6-ethoxy-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12489796.png)
![N-[1-(4-Hydroxybenzyl)cyclohexyl]-2-phenylacetamide](/img/structure/B12489816.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12489823.png)
